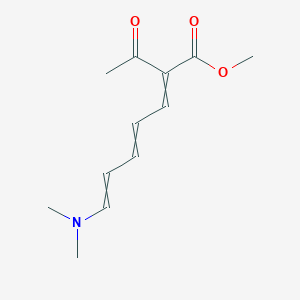
Methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is an organic compound with a complex structure that includes an acetyl group, a dimethylamino group, and a heptatrienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetyl chloride and dimethylamine in the presence of a base to form the intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as distillation and crystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group may be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-7-methoxybenzofuran: Shares structural similarities but differs in functional groups and overall reactivity.
2-Acetyl-7-phenylaminobenzofuran: Another related compound with distinct biological activities.
Uniqueness
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
CAS No. |
66426-28-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate |
InChI |
InChI=1S/C12H17NO3/c1-10(14)11(12(15)16-4)8-6-5-7-9-13(2)3/h5-9H,1-4H3 |
InChI Key |
VVQGSCBTXLTXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC=CC=CN(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















